2-Hydroxy-4-(4-methylphenyl)benzoic acid
Overview
Description
2-Hydroxy-4-(4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, featuring a hydroxyl group and a methyl-substituted phenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins involved in bacterial cell division, such as ftsz .
Mode of Action
It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzylic compounds are known to react at the benzylic position, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that this compound could potentially inhibit the growth of certain bacteria .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acids, including 2-Hydroxy-4-(4-methylphenyl)benzoic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. Benzoic acids, including this compound, can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with salicylic acid under specific conditions. The reaction typically requires a catalyst, such as anhydrous aluminum chloride, and is conducted at low temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvents and catalysts can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-4-(4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzoic acid
- 4-Hydroxy-2-methylbenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
Uniqueness
2-Hydroxy-4-(4-methylphenyl)benzoic acid is unique due to the presence of both a hydroxyl group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-hydroxy-4-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDNZJYBOBLFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688622 | |
Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482377-67-3 | |
Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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